(Z)-4-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzenesulfonamide
Description
This compound features a complex heterocyclic architecture:
- Core structure: A pyrrolidine-2,5-dione ring fused to a 2-thioxothiazolidin-4-one moiety.
- Substituents: A thiophen-2-ylmethylene group at position 5 of the thiazolidinone ring and a benzenesulfonamide group at position 4 of the pyrrolidine-dione.
However, its pharmacological profile remains understudied compared to analogs.
Properties
IUPAC Name |
4-[2,5-dioxo-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S4/c19-30(25,26)12-5-3-10(4-6-12)20-15(22)9-13(16(20)23)21-17(24)14(29-18(21)27)8-11-2-1-7-28-11/h1-8,13H,9H2,(H2,19,25,26)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPYYMYWWUDLG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)/C(=C/C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzenesulfonamide, identified by its CAS number 898638-34-1, is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 479.6 g/mol. The structure features multiple functional groups, including a pyrrolidinone ring and a thiazolidine ring, which are known to contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties. In a comparative study, derivatives of related thiazolidine compounds demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Notably, the compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against several bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | E. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.020 |
| Compound 12 | E. coli | 0.015 | 0.030 |
| Compound 1 | B. cereus | 0.015 | 0.030 |
The most sensitive bacteria were found to be Enterobacter cloacae, while E. coli showed the highest resistance .
Antifungal Activity
The antifungal activity of the compound has also been evaluated, with results indicating good to excellent efficacy against various fungal strains. The MIC values ranged from 0.004 mg/mL to 0.060 mg/mL, with Trichoderma viride being the most sensitive strain tested .
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungi Tested | MIC (mg/mL) |
|---|---|---|
| Compound A | T. viride | 0.004 |
| Compound B | A. fumigatus | 0.060 |
The mechanism behind the antibacterial and antifungal activities of this compound is believed to involve inhibition of key bacterial enzymes and disruption of cell wall synthesis pathways, similar to other thiazolidine derivatives . Molecular docking studies have suggested that the compound effectively binds to target sites in bacterial cells, leading to cell death.
Case Studies
In a study focusing on thiazolidine derivatives, compounds similar to (Z)-4-(2,5-dioxo...) were synthesized and tested for their biological activity against various cancer cell lines such as MDA-MB-468 and SW480 . These studies indicate that modifications in the chemical structure can lead to enhanced anticancer properties.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antitumor Activity
Research indicates that derivatives of this compound have shown promising antitumor effects. Studies demonstrate its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase (COX), which are pivotal in inflammatory pathways .
3. Antimicrobial Activity
Preliminary studies suggest that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
Several studies have documented the applications and efficacy of this compound in various contexts:
Case Study 1: Antitumor Efficacy
A study published in 2023 explored the antitumor effects of derivatives based on this compound in vitro and in vivo. The findings indicated significant tumor regression in treated models compared to controls, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Sobhi & Faisal (2023) demonstrated that this compound effectively reduced inflammation in animal models by inhibiting key inflammatory mediators, showcasing its therapeutic potential for inflammatory diseases .
Case Study 3: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that derivatives of this compound exhibited activity against multiple bacterial strains, highlighting its utility as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Comparisons
Thiazol-4(5H)-one Analogs ()
- Core structure : Thiazol-4(5H)-one ring with substituted benzylidene groups .
- Key differences: The target compound replaces the thiazole ring with a thioxothiazolidinone-pyrrolidine-dione system. The sulfonamide group in the target compound is absent in these analogs, which instead feature substituted phenylamino groups.
Triazole-Thione Derivatives ()
- Core structure : 1,2,4-Triazole-3-thiones with phenylsulfonyl substituents .
- Key differences :
- The target compound lacks the triazole ring but shares the sulfonamide group.
- The thiophen-2-ylmethylene group in the target compound contrasts with the 2,4-difluorophenyl groups in triazole derivatives.
- Functional implications: Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), whereas the target compound’s rigid pyrrolidine-dione and thiazolidinone system may limit such dynamic behavior .
Dihydropyrazole-Thiazolidinone Hybrids ()
- Core structure : 2-Thioxothiazolidin-4-one fused to a 4,5-dihydropyrazole ring .
- Key differences :
- The target compound replaces the dihydropyrazole with a pyrrolidine-dione ring.
- The thiophen-2-ylmethylene group in the target compound differs from the diaryl substituents in these analogs.
Functional and Pharmacological Implications
- Solubility and bioavailability: The benzenesulfonamide group in the target compound likely improves water solubility relative to non-sulfonylated analogs .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (Z)-configured thioxothiazolidinone derivatives like this compound?
The compound is synthesized via cyclocondensation reactions. A representative approach involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and oxo compounds (e.g., aldehydes or ketones) in a DMF/acetic acid solvent system. Critical steps include controlling reaction temperature (reflux for 2–3 hours) and recrystallization from DMF-ethanol mixtures to isolate the (Z)-isomer . For intermediates like thiazolidinone-azolinkage systems, stepwise synthesis via Schiff base formation (e.g., reacting diazenyl benzaldehydes with 4-methoxyaniline) followed by mercaptoacetic acid-mediated cyclization is used .
Key Reagents and Conditions Table
| Component | Role | Example | Conditions |
|---|---|---|---|
| Thiosemicarbazide | Nucleophile | 3-(4-hydroxyphenyl)thiosemicarbazide | Reflux in DMF/AcOH |
| Chloroacetic acid | Cyclizing agent | 0.01 mol | Sodium acetate buffer |
| Oxo compound | Electrophilic carbonyl | Thiophen-2-ylmethylene ketone | 0.03 mol, 2–3 hours |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopy :
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching of thiazolidinone), 1250–1300 cm⁻¹ (C=S) .
- NMR : ¹H NMR signals for exocyclic double bond protons (δ 6.8–7.5 ppm, Z-configuration) and sulfonamide NH (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) .
- X-ray Crystallography : For unambiguous stereochemical assignment, though not explicitly reported in the provided evidence, this method is standard for similar compounds .
Q. What biological screening assays are typically used to evaluate this compound’s activity?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant Activity : DPPH radical scavenging or FRAP assays .
Advanced Research Questions
Q. How does the (Z)-stereochemistry of the thiophen-2-ylmethylene group influence biological activity?
The (Z)-configuration imposes spatial constraints that may enhance binding to target proteins (e.g., enzymes like COX-2 or kinases). Computational docking studies suggest that the Z-isomer aligns better with hydrophobic pockets in bacterial enoyl-ACP reductase (FabI), explaining its superior antimicrobial activity compared to the (E)-isomer . Experimental validation involves synthesizing both isomers and comparing bioactivity data .
Q. What strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like solvent ratio (DMF/AcOH), temperature, and stoichiometry. For example, a central composite design could identify optimal oxo compound excess (1.5–2.0 equiv) to maximize cyclization efficiency .
- Flow Chemistry : Continuous-flow systems improve reproducibility in diazenyl intermediate synthesis, reducing side reactions like over-oxidation .
Q. How can contradictory bioactivity data between studies be resolved?
Contradictions often arise from variations in:
- Purity : Impurities (e.g., unreacted thiosemicarbazide) may skew results. Validate purity via HPLC (>95%) .
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or microbial strains. Standardize protocols using CLSI guidelines for MIC assays .
- Structural Analogues : Subtle changes (e.g., 4-methoxy vs. 4-hydroxy substituents) drastically alter activity. Compare IC₅₀ values of analogues in a structure-activity relationship (SAR) table .
Example SAR Table
| Substituent on Thiazolidinone | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| 4-Methoxyphenyl | 8.2 (S. aureus) | 12.5 (MCF-7) |
| 3,5-Dichlorophenyl | 4.7 (S. aureus) | 8.9 (MCF-7) |
| Thiophen-2-ylmethylene (Z) | 3.1 (S. aureus) | 6.3 (MCF-7) |
Q. What mechanistic studies elucidate the compound’s mode of action against microbial targets?
- Enzyme Inhibition Assays : Direct measurement of FabI or dihydrofolate reductase (DHFR) inhibition using spectrophotometric NADH depletion assays .
- Molecular Dynamics Simulations : Track binding stability of the compound to FabI over 100-ns trajectories, highlighting key interactions (e.g., hydrogen bonds with Thr121 and hydrophobic contacts with Phe204) .
Methodological Notes
- Stereochemical Purity : Monitor (Z/E) ratios via NOESY NMR (e.g., NOE correlations between thiophene protons and pyrrolidinone carbonyl groups) .
- Data Reproducibility : Share raw spectral data and crystal structures (if available) in supplementary materials to facilitate cross-study comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
